N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide, also known as KN-93, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in a variety of cellular processes, including synaptic plasticity, learning and memory, and cardiac function.
Wirkmechanismus
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide selectively inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This binding prevents the interaction of CaMKII with calmodulin, which is required for the activation of the kinase. As a result, the phosphorylation of CaMKII substrates is inhibited, leading to a reduction in the cellular processes that are regulated by CaMKII.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of CaMKII substrates, including the NMDA receptor, AMPA receptor, and synapsin I. This inhibition leads to a reduction in synaptic plasticity, learning and memory, and cardiac function. This compound has also been shown to have anti-inflammatory effects and to reduce the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. This specificity allows researchers to selectively study the role of CaMKII in various cellular processes without affecting other protein kinases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the study of the role of CaMKII in various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is the development of more potent and selective inhibitors of CaMKII. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the role of CaMKII in various cellular processes.
Synthesemethoden
The synthesis of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide involves several steps. The first step is the reaction of 3-nitrobenzoyl chloride with hydroxylamine hydrochloride to form 3-nitrobenzohydroxamic acid. The second step involves the reaction of this intermediate with 2-chloroacetyl chloride to form 3-nitro-N-(2-chloroacetyl)benzohydroxamic acid. The third step involves the reaction of this intermediate with morpholine and sodium hydride to form N-(2-chloroacetyl)-3-nitro-4-morpholinosulfonylbenzamide. The final step involves the reaction of this intermediate with isoxazole and sodium methoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of CaMKII in various cellular processes. It has been shown to selectively inhibit CaMKII activity without affecting other protein kinases. This specificity makes it a valuable tool for studying the role of CaMKII in various cellular processes, including synaptic plasticity, learning and memory, and cardiac function.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(15-13-5-8-22-16-13)11-1-3-12(4-2-11)23(19,20)17-6-9-21-10-7-17/h1-5,8H,6-7,9-10H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQACTXZBUMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.